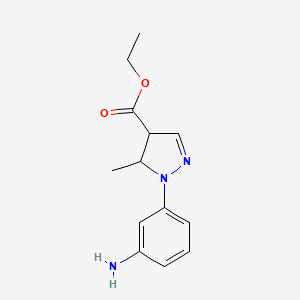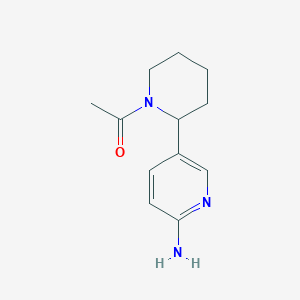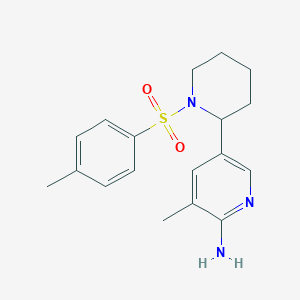
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate is a chemical compound with the molecular formula C7H10KNO3 and a molecular weight of 195.26 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a potassium ion and an aminoacetate group.
Métodos De Preparación
The synthesis of Potassium;2-(4-oxopent-2-en-2-ylamino)acetate involves several steps. One common synthetic route includes the reaction of 4-oxopent-2-en-2-ylamine with potassium hydroxide in an aqueous medium. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of Potassium;2-(4-oxopent-2-en-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate can be compared with other similar compounds, such as:
Potassium;2-(4-oxopent-2-en-2-ylamino)propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Sodium;2-(4-oxopent-2-en-2-ylamino)acetate: Similar to the potassium compound but with a sodium ion.
Potassium;2-(4-oxopent-2-en-2-ylamino)butanoate: This compound has a butanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific structure and the presence of the potassium ion, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C7H10KNO3 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
potassium;2-(4-oxopent-2-en-2-ylamino)acetate |
InChI |
InChI=1S/C7H11NO3.K/c1-5(3-6(2)9)8-4-7(10)11;/h3,8H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
TYBXZQSCSNARCE-UHFFFAOYSA-M |
SMILES canónico |
CC(=CC(=O)C)NCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)





![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)


